2-Hydroxy-6-isopropyl-N-methylbenzamide
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Overview
Description
2-Hydroxy-6-isopropyl-N-methylbenzamide is an organic compound with a complex structure that includes a hydroxyl group, an isopropyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropyl-N-methylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-isopropyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-6-isopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-isopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-isopropyl-3-methylbenzoic acid: Shares a similar structure but differs in the presence of a carboxylic acid group instead of the amide group.
N-Methylbenzamide: Lacks the hydroxyl and isopropyl groups, making it less complex.
Uniqueness
2-Hydroxy-6-isopropyl-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-6-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-5-4-6-9(13)10(8)11(14)12-3/h4-7,13H,1-3H3,(H,12,14) |
InChI Key |
ITKIYPZXUGVZQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(=O)NC |
Origin of Product |
United States |
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